3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
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Overview
Description
3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is an organic compound belonging to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a methyl-substituted phenylhydrazine with an appropriate carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic or nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisoxazole: The parent compound of the benzisoxazole family.
3-Methyl-1,2-benzisoxazole: A closely related compound with a similar structure.
6,7-Dihydro-1,2-benzisoxazole: Another derivative with similar properties.
Uniqueness
3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group and dihydro structure may confer distinct properties compared to other benzisoxazole derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
Biological Activity
3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one (CAS No. 61834-40-0) is a tetracyclic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C8H9NO2 |
Molecular Weight | 151.163 g/mol |
Density | 1.26 g/cm³ |
Boiling Point | 287.8 °C |
Flash Point | 127.9 °C |
This compound is structurally characterized by a benzisoxazole core, which contributes to its reactivity and biological properties .
Antimicrobial and Antioxidant Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . Additionally, this compound has shown antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
Tyrosinase Inhibition
One of the notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production. In vitro studies have shown that this compound can effectively reduce melanin synthesis in B16F10 melanoma cells. This property makes it a candidate for treating hyperpigmentation disorders .
Table: Tyrosinase Inhibition Activity
Cytotoxicity Studies
Evaluating the cytotoxic effects of this compound revealed that it exhibits low toxicity at concentrations below 20 µM in B16F10 cells. This is significant for potential therapeutic applications where safety is paramount .
Study on Tyrosinase Inhibition
A comprehensive study investigated the effects of various analogs of benzisoxazole derivatives on tyrosinase activity. The results indicated that compounds similar to this compound not only inhibited enzyme activity but also reduced melanin production significantly in treated cells. The study utilized Lineweaver–Burk plots to determine kinetic parameters and establish the mechanism of inhibition .
Antimicrobial Efficacy Assessment
Another case study focused on the antimicrobial efficacy of this compound against a panel of pathogens. The results showed promising antibacterial activity, particularly against Gram-positive bacteria. The study highlighted the potential for developing new antimicrobial therapies based on this compound's structure .
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAMNKMCXOKTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=O)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.